1-(azetidin-2-yl)but-3-en-1-ol hydrochloride
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Overview
Description
1-(azetidin-2-yl)but-3-en-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol It is a hydrochloride salt form of 1-(azetidin-2-yl)but-3-en-1-ol, which contains an azetidine ring, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-2-yl)but-3-en-1-ol hydrochloride typically involves the reaction of azetidine with but-3-en-1-ol under specific conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . The process may involve multiple steps, including the protection and deprotection of functional groups, purification, and isolation of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-2-yl)but-3-en-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of azetidine derivatives with different functional groups .
Scientific Research Applications
1-(azetidin-2-yl)but-3-en-1-ol hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(azetidin-2-yl)but-3-en-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(azetidin-2-yl)but-3-en-1-ol hydrochloride can be compared with other similar compounds, such as:
Azetidin-3-ol hydrochloride: Another azetidine derivative with different functional groups and properties.
1-(azetidin-2-yl)ethanol hydrochloride: A compound with a similar structure but different substituents on the azetidine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2613386-66-4 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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